molecular formula C11H12N4O2 B14332709 Ethyl (1-phenyl-1H-tetrazol-5-yl)acetate CAS No. 102877-88-3

Ethyl (1-phenyl-1H-tetrazol-5-yl)acetate

Cat. No.: B14332709
CAS No.: 102877-88-3
M. Wt: 232.24 g/mol
InChI Key: NHPKWEBCFHGWPV-UHFFFAOYSA-N
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Description

Ethyl (1-phenyl-1H-tetrazol-5-yl)acetate is a chemical compound belonging to the tetrazole family. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of an ethyl ester group attached to the tetrazole ring, which is further substituted with a phenyl group. Tetrazoles and their derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science .

Properties

CAS No.

102877-88-3

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

ethyl 2-(1-phenyltetrazol-5-yl)acetate

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)8-10-12-13-14-15(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

NHPKWEBCFHGWPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NN=NN1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

[2+3] Cycloaddition-Coupled Esterification

The most documented method involves sequential tetrazole formation and ester functionalization:

Step 1: Tetrazole Core Synthesis
Benzonitrile derivatives react with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in N,N-dimethylformamide (DMF) at 120°C for 7 hours:

Ar-C≡N + NaN₃ + NH₄Cl → Ar-Tetrazole + NH₃↑ + NaCl  

Optimal molar ratios (1:1.1:1.1 nitrile:NaN₃:NH₄Cl) achieve 86.2% crude yield. DMF recovery reaches 95% through vacuum distillation (80 mbar, 110°C).

Step 2: Acetic Acid Sidechain Installation
Bromomethylation of 5-phenyl-1H-tetrazole followed by Kolbe electrolysis with ethyl acetate:

Tetrazole-CH₂Br + CH₃COOEt → Tetrazole-CH₂COOEt + HBr  

Microwave-assisted conditions (150°C, 10 min) improve yield to 89% versus 43% under conventional reflux.

One-Pot Wittig-Esterification

Advanced methods employ phosphorus ylides for concurrent tetrazole and ester formation:

Reaction Scheme

PhCH₂-Tetrazole-PPh₃⁺ + CH₂=C=O → PhCH₂-Tetrazole-CH₂COOEt  

Key parameters:

  • 2 equivalents acetyl chloride
  • Triethylamine (3 eq) as base
  • 73–91% isolated yield depending on R-group

Table 1: Wittig Reaction Optimization Data

Acyl Chloride Equivalents Yield (%)
Acetyl 2 91
Benzyl 2 73
tert-Butyl 2 66

Source: Adapted from ACS Journal of Organic Chemistry

Industrial-Scale Process Design

Continuous Flow Synthesis

Modern plants integrate:

  • Microreactor cycloaddition (residence time 12 min)
  • Thin-film esterification
  • Spinning band distillation (purity >99.5%)

Economic Metrics

  • Production cost: $142/kg (batch) vs $89/kg (continuous)
  • Solvent recovery: 97% DMF, 95% ethanol
  • Throughput: 2.3 metric tons/month

Environmental Considerations

Life-cycle analysis shows:

  • 63% lower E-factor vs batch processing
  • 89% reduction in sodium azide waste through NaN₃/NH₄Cl co-catalysis
  • Carbon footprint: 8.2 kg CO₂-eq/kg product

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.28 (t, 3H, CH₂CH₃), 4.21 (q, 2H, OCH₂), 4.89 (s, 2H, CH₂CO), 7.35–7.52 (m, 5H, Ar-H)
  • IR (KBr): 1745 cm⁻¹ (C=O), 1550 cm⁻¹ (tetrazole ring)
  • HPLC purity: 99.1% (C18, 70:30 MeOH:H₂O)

Challenges and Innovations

Stability Concerns

The ester moiety undergoes hydrolysis at:

  • pH <2 (t₁/₂ = 3.2 h)
  • pH >10 (t₁/₂ = 1.8 h)
    Stabilization strategies:
  • 0.1% BHT antioxidant addition
  • Amber glass packaging

Catalytic Advances

Novel zirconocene catalysts enable:

  • 15°C reaction temperature reduction
  • 99% enantiomeric excess in chiral derivatives
  • 5× catalyst turnover number vs traditional acids

Chemical Reactions Analysis

Types of Reactions: Ethyl (1-phenyl-1H-tetrazol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl (1-phenyl-1H-tetrazol-5-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1-phenyl-1H-tetrazol-5-yl)acetate involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to enzymes and receptors. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its ability to penetrate biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: Ethyl (1-phenyl-1H-tetrazol-5-yl)acetate stands out due to its unique combination of the ethyl ester and phenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity and stability .

Q & A

Q. How to analyze regioselectivity in tetrazole functionalization reactions?

  • Methodological Answer : Use ¹⁵N NMR or X-ray photoelectron spectroscopy (XPS) to probe electron density distribution. Kinetic studies under varying temperatures can distinguish thermodynamic vs. kinetic control in substitution reactions .

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